molecular formula C13H12BrClN2O2 B11793898 Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11793898
M. Wt: 343.60 g/mol
InChI Key: UXWOPLISDGEIGQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a bromine atom, a chlorine atom, and a methyl group attached to a phenyl ring, as well as an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The final step involves bromination of the pyrazole ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the pyrazole ring, contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chloro-1-(3-bromo-4-methylphenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-bromo-1-(3-chloro-4-ethylphenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl ester group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H12BrClN2O2

Molecular Weight

343.60 g/mol

IUPAC Name

ethyl 5-bromo-1-(3-chloro-4-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H12BrClN2O2/c1-3-19-13(18)10-7-16-17(12(10)14)9-5-4-8(2)11(15)6-9/h4-7H,3H2,1-2H3

InChI Key

UXWOPLISDGEIGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)Cl)Br

Origin of Product

United States

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